molecular formula C6H5Br2NO B1321426 3,5-Dibromo-4-methoxypyridine CAS No. 25813-24-5

3,5-Dibromo-4-methoxypyridine

Cat. No. B1321426
CAS RN: 25813-24-5
M. Wt: 266.92 g/mol
InChI Key: VITQLRNAXLKYCU-UHFFFAOYSA-N
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Description

The compound of interest, 3,5-Dibromo-4-methoxypyridine, is a brominated pyridine derivative with a methoxy group at the fourth position. This structure is related to various pyridine derivatives that have been synthesized and studied for their potential applications in medicinal chemistry and materials science. The presence of bromine atoms and a methoxy group in the pyridine ring can significantly influence the reactivity and physical properties of the molecule.

Synthesis Analysis

The synthesis of brominated pyridine derivatives often involves regioselective halogenation and functional group transformations. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a related compound, was achieved through a series of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate, involving nucleophilic substitution, methoxylation, and bromination steps . Similarly, the preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine was accomplished by converting the dibrominated compound with sodium ethylate, followed by interaction with ammonia and acetylation . These methods highlight the reactivity of bromine atoms in such compounds and the possibility of transforming them into various functionalized pyridines.

Molecular Structure Analysis

The molecular structure of brominated pyridines can be determined using techniques such as X-ray crystallography. For example, the crystal structure of (S)-5-Bromo-3,4,4-trimethoxy-4,5-dihydrofuranonitrile, a compound with a related bromo and methoxy substitution pattern, was elucidated to determine the position of added groups . Such structural analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule and their spatial interactions, which can affect the compound's reactivity and properties.

Chemical Reactions Analysis

Brominated pyridines are versatile intermediates in organic synthesis due to the reactivity of bromine atoms. They can undergo various chemical reactions, including nucleophilic substitutions, to introduce different functional groups. For instance, the reactivity of 5-chloro-2,4-dihydroxypyridine towards bromine was examined to explore the potential transformations of chlorinated pyridines . Additionally, the reaction activity of 3-methoxy-5-chloro-2,6-dinitropyridine was analyzed, demonstrating the ability to perform substitution, oxidation, and nitration reactions on the pyridine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines, such as melting points, solubility, and stability, are influenced by the substituents on the pyridine ring. For example, 3-Methoxy-5-chloro-2,6-dinitropyridine was synthesized and characterized, with its melting point reported to be 115-117 °C . These properties are essential for the practical application of these compounds in chemical synthesis and pharmaceutical development.

Scientific Research Applications

Nitration and Derivative Formation

3,5-Dibromo-4-methoxypyridine is involved in various nitration processes. For instance, the nitration of derivatives like 3-bromo-5-methoxypyridine-N-oxide yields unique nitro compounds (Hertog, Ammers, & Schukking, 2010). Similarly, its reactions with methoxide and methanethiolate ions in dimethylformamide lead to products of mono- or bis-substitution (Testaferri, Tiecco, Tingoli, Bartoli, & Massoli, 1985).

Stability in Water

Research indicates that derivatives generated from 4-methoxypyridine-2,6-dicarbaldehyde show remarkable stability in water, which is significant for various chemical syntheses (Saggiomo & Lüning, 2008).

Interaction with Nucleophiles

The interaction between 3,5-dibromo-4-methoxypyridine and nucleophiles like methoxide ion in certain solvents has been studied, revealing insights into sigma complex formation and stability (Biffin, Miller, Moritz, & Paul, 1970).

Synthesis of Alkaloids

Methoxypyridines, including 3,5-dibromo-4-methoxypyridine derivatives, have been utilized in the synthesis of complex organic compounds like Lycopodium alkaloids (Bisai & Sarpong, 2010).

Chemoselective Demethylation

A chemoselective demethylation method for various methoxypyridine derivatives, including 3,5-dibromo-4-methoxypyridine, has been developed, demonstrating its utility in the efficient synthesis of important substances (Makino, Hasegawa, Inoue, Araki, Tabata, Oshitari, Ito, Natsugari, & Takahashi, 2019).

Synthesis of Complex Molecules

Research has shown that 3,5-dibromo-4-methoxypyridine is key in synthesizing complex molecules, such as 3-acetylamino-5-ethoxypyridine, through various intermediate steps (Hertog, Falter, & Linde, 1948).

Safety And Hazards

The safety information available indicates that 3,5-Dibromo-4-methoxypyridine may be harmful if swallowed . It’s recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . Always handle it with appropriate personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

3,5-dibromo-4-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c1-10-6-4(7)2-9-3-5(6)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITQLRNAXLKYCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617778
Record name 3,5-Dibromo-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-4-methoxypyridine

CAS RN

25813-24-5
Record name 3,5-Dibromo-4-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of MeOH (0.115 mL, 2.85 mmol) and THF (0.5 mL) at 0° C. was added sodium hydride (60% dispersion, 114 mg, 2.85 mmol). After stirring for 15 min, Intermediate 31B (600 mg, 1.900 mmol) was added, and the resulting mixture was stirred at room temperature for 19 hours, diluted with water (3 mL) and extracted with EtOAc (2×10 mL). The combined organics were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Intermediate 31 (0.480 g, 1.798 mmol, 95% yield) as a beige color solid. MS (ES): m/z=267.9 [M+H]+. 1H NMR (400 MHz, MeOD) δ ppm 8.68 (2 H, s), 3.99 (3 H, s). Intermediate 31 was used in the synthesis of Example 185.
Name
Quantity
0.115 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
114 mg
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
I Collins, H Suschitzky - Journal of the Chemical Society C: Organic, 1970 - pubs.rsc.org
Pentabromopyridine was treated with various nucleophiles, such as alkoxides and primary and secondary amines. In the last case, with benzene as the solvent, 2(6)-substitution …
Number of citations: 12 pubs.rsc.org
X Yi, J Chen, X Xu, Y Ma - Synthetic Communications, 2017 - Taylor & Francis
In the reaction of 4-methoxypyridine derivatives with alkyl iodides in the presence or absence of solvent, not only the pyridinium ions but also the related 1-methylpyridones are produced…
Number of citations: 5 www.tandfonline.com
Y Zhang - 2023 - search.proquest.com
Per-and polyfluoroalkyl substances (PFAS) are man-made environmental contaminants causing increasing global concern due to their adverse effect on environmental and human …
Number of citations: 2 search.proquest.com

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